molecular formula C17H14BrFN4O3 B3641952 1-[2-[(5-Bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione

1-[2-[(5-Bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione

Cat. No.: B3641952
M. Wt: 421.2 g/mol
InChI Key: XENPWGFZSXNTKO-UHFFFAOYSA-N
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Description

1-[2-[(5-Bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, methoxy, and fluorine substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(5-Bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol, followed by protection of the phenolic hydroxyl group using acetic anhydride. The brominated intermediate is then subjected to further reactions to introduce the pyrimidine and fluoropyrimidine moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(5-Bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while substitution of the bromine atom can produce various substituted derivatives .

Scientific Research Applications

1-[2-[(5-Bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[2-[(5-Bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[(5-Bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione is unique due to its combination of bromine, methoxy, and fluorine substituents, along with the pyrimidine backbone. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .

Properties

IUPAC Name

1-[2-[(5-bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN4O3/c1-9-5-15(23-8-12(19)16(24)22-17(23)25)21-14(20-9)7-10-6-11(18)3-4-13(10)26-2/h3-6,8H,7H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENPWGFZSXNTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CC2=C(C=CC(=C2)Br)OC)N3C=C(C(=O)NC3=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[(5-Bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione
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1-[2-[(5-Bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione
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1-[2-[(5-Bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione
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1-[2-[(5-Bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione
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1-[2-[(5-Bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione
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1-[2-[(5-Bromo-2-methoxyphenyl)methyl]-6-methylpyrimidin-4-yl]-5-fluoropyrimidine-2,4-dione

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